molecular formula C12H16N4O2S B8399181 2-(aminomethyl)-N,N-dimethyl-4-phenyl-1H-imidazole-1-sulfonamide

2-(aminomethyl)-N,N-dimethyl-4-phenyl-1H-imidazole-1-sulfonamide

Cat. No. B8399181
M. Wt: 280.35 g/mol
InChI Key: LFGJNHCVFFMHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969349B2

Procedure details

Benzyl (1-(N,N-dimethylsulfamoyl)-4-phenyl-1H-imidazol-2-yl)methylcarbamate (235 mg, 0.56 mmol) was dissolved in anhydrous DMF (5 mL) and Pd on carbon (about 5 mg, catalytic) was added. The vessel containing the solution was purged with H2, and the vessel was sealed. A H2 balloon was attached. Another 10 mg of Pd on carbon was added after 8 h, and the suspension was stirred at room temperature for 48 hours (total). The suspension was filtered through Celite, washing with EtOAc (30 mL), and the washes were concentrated to give crude 2-(aminomethyl)-N,N-dimethyl-4-phenyl-1H-imidazole-1-sulfonamide.
Name
Benzyl (1-(N,N-dimethylsulfamoyl)-4-phenyl-1H-imidazol-2-yl)methylcarbamate
Quantity
235 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:29])[S:3]([N:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:8]=[C:7]1[CH2:17][NH:18]C(=O)OCC1C=CC=CC=1)(=[O:5])=[O:4]>CN(C=O)C.[Pd]>[NH2:18][CH2:17][C:7]1[N:6]([S:3]([N:2]([CH3:29])[CH3:1])(=[O:4])=[O:5])[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:8]=1

Inputs

Step One
Name
Benzyl (1-(N,N-dimethylsulfamoyl)-4-phenyl-1H-imidazol-2-yl)methylcarbamate
Quantity
235 mg
Type
reactant
Smiles
CN(S(=O)(=O)N1C(=NC(=C1)C1=CC=CC=C1)CNC(OCC1=CC=CC=C1)=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred at room temperature for 48 hours (total)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The vessel containing the solution
CUSTOM
Type
CUSTOM
Details
was purged with H2
CUSTOM
Type
CUSTOM
Details
the vessel was sealed
ADDITION
Type
ADDITION
Details
Another 10 mg of Pd on carbon was added after 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite
WASH
Type
WASH
Details
washing with EtOAc (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the washes were concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NCC=1N(C=C(N1)C1=CC=CC=C1)S(=O)(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.